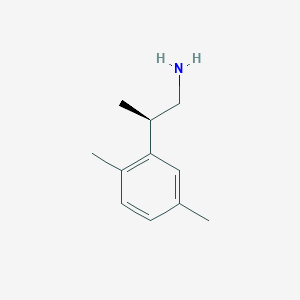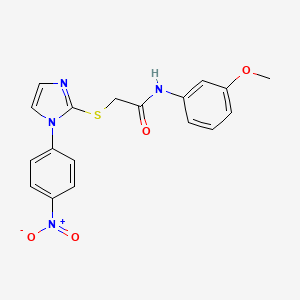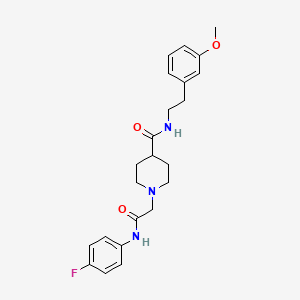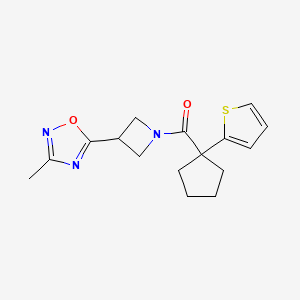
(2R)-2-(2,5-dimethylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,5-dimethylphenyl)propan-1-amine, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist that is commonly used in clinical anesthesia and sedation. This chemical compound is a chiral molecule that has two enantiomers, (S)-dexmedetomidine and (R)-dexmedetomidine, with (R)-dexmedetomidine being the active form.
Wirkmechanismus
(2R)-2-(2,5-dimethylphenyl)propan-1-amineine works by selectively binding to α2-adrenergic receptors in the central nervous system, leading to a decrease in sympathetic activity and an increase in parasympathetic activity. This results in sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
(2R)-2-(2,5-dimethylphenyl)propan-1-amineine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output, while increasing stroke volume and peripheral vascular resistance. (2R)-2-(2,5-dimethylphenyl)propan-1-amineine also has anti-inflammatory effects and has been shown to reduce cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2,5-dimethylphenyl)propan-1-amineine has several advantages for use in laboratory experiments. It has a short half-life, which allows for rapid onset and offset of its effects. It is also highly selective for α2-adrenergic receptors, which reduces the risk of off-target effects. However, dexmedetomidine can cause respiratory depression and bradycardia, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dexmedetomidine. One area of interest is the potential use of dexmedetomidine in the treatment of postoperative delirium. Another area of interest is the use of dexmedetomidine in combination with other drugs for enhanced sedation and analgesia. Finally, there is ongoing research into the neuroprotective effects of dexmedetomidine in the treatment of traumatic brain injury and stroke.
Synthesemethoden
The synthesis of (R)-dexmedetomidine involves a multi-step process that includes the resolution of racemic dexmedetomidine, followed by the separation of the (R)-enantiomer. The resolution of racemic dexmedetomidine can be achieved by using chiral stationary phases, such as high-performance liquid chromatography (HPLC). The (R)-enantiomer can be isolated by further purification using recrystallization or HPLC.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,5-dimethylphenyl)propan-1-amineine has been extensively studied for its clinical applications, such as sedation, analgesia, and anesthesia. In addition, recent studies have shown its potential use in the treatment of various medical conditions, such as hypertension, anxiety, and delirium. (2R)-2-(2,5-dimethylphenyl)propan-1-amineine has also been investigated for its neuroprotective effects in the treatment of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUUCHDVKEPLH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,5-dimethylphenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)
![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)
